molecular formula C13H22N2O B1230031 Isonoruron CAS No. 28805-78-9

Isonoruron

Cat. No. B1230031
CAS RN: 28805-78-9
M. Wt: 222.33 g/mol
InChI Key: QOBMKVRRANLSMZ-UHFFFAOYSA-N
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Description

Isonoruron is a chemical compound with the formula C13H22N2O . It is also known by its IUPAC name, which is a reaction mixture of 1,1-dimethyl-3-(octahydro-4,7-methanoinden-1-yl)urea and 1,1-dimethyl-3-(octahydro-4,7-methanoinden-2-yl)urea . It is a herbicide that was used for pre- and post-emergent control of weeds .


Molecular Structure Analysis

This compound has a complex molecular structure that includes a total of 40 bonds, 18 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 3 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 urea (-thio) derivative .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the search results. As a herbicide, it likely interacts with biological systems in specific ways to inhibit the growth of plants .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.33 g/mol . Its structure contains a total of 40 bonds, including 18 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 3 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 urea (-thio) derivative .

Mechanism of Action

The mechanism of action of isonoruron is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. This inhibition leads to the disruption of normal cellular function and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isonoruron in lab experiments is its diverse biological activities. This molecule has been shown to possess antibacterial, antifungal, anti-inflammatory, and anticancer activities, making it a valuable tool for researchers in various scientific fields. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on isonoruron. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities that has gained significant attention in scientific research. Its potential applications in various fields, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

Isonoruron has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antibacterial, antifungal, anti-inflammatory, and anticancer activities. In addition, this compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

1,1-dimethyl-3-(3-tricyclo[5.2.1.02,6]decanyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-15(2)13(16)14-11-6-5-10-8-3-4-9(7-8)12(10)11/h8-12H,3-7H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBMKVRRANLSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCC2C1C3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891473
Record name N,N-Dimethyl-N'-(octahydro-1H-4,7-methanoinden-1-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28805-78-9, 3703-47-7
Record name Isonoruron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028805789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N'-(octahydro-1H-4,7-methanoinden-1-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethyl-3-[octahydro-4,7-methano-1H-inden-1(or 2)-yl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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